molecular formula C13H20N2O B8482902 4-Ethoxy-2-(piperidin-1-yl)aniline

4-Ethoxy-2-(piperidin-1-yl)aniline

Cat. No.: B8482902
M. Wt: 220.31 g/mol
InChI Key: VPOSAXORONTYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-2-(piperidin-1-yl)aniline is an organic compound featuring a aniline core substituted with a piperidino group and an ethoxy group. This structure is representative of a class of piperidine derivatives that are of significant interest in medicinal and organic chemistry. Piperidine rings are one of the most fundamental synthetic building blocks in drug design, found in more than twenty classes of pharmaceuticals, and the development of novel substituted piperidines is a vibrant area of research . Compounds with similar structural motifs, combining an aniline derivative with a piperidine ring system, are frequently investigated for their potential pharmacological activities. For instance, such structures have been explored as key intermediates in the synthesis of vesicular acetylcholine transporter (VAChT) ligands, which are being studied as potential Positron Emission Tomography (PET) tracers for imaging cholinergic nerve terminals in neurodegenerative diseases like Alzheimer's . The piperidine moiety is a common feature in compounds targeting the central nervous system, and its incorporation can influence key properties like lipophilicity, which is critical for blood-brain barrier penetration . Furthermore, aniline and piperidine derivatives are also researched for their application in the development of other therapeutic agents, such as estrogenic agents . Researchers value this chemical class for its versatility as a scaffold in structure-activity relationship (SAR) studies and in the discovery of new bioactive molecules. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

4-ethoxy-2-piperidin-1-ylaniline

InChI

InChI=1S/C13H20N2O/c1-2-16-11-6-7-12(14)13(10-11)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3

InChI Key

VPOSAXORONTYHL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)N)N2CCCCC2

Origin of Product

United States

Contextualization Within Substituted Aniline and Piperidine Chemical Space

The molecular architecture of 4-Ethoxy-2-(piperidin-1-yl)aniline is a compelling fusion of three key structural motifs: a substituted aniline (B41778) core, a piperidine (B6355638) ring, and an ethoxy group. Each of these components contributes to a unique chemical profile, positioning the compound at the intersection of several important classes of organic molecules.

Substituted Anilines: Anilines, or aminobenzenes, are fundamental building blocks in organic synthesis. The introduction of substituents onto the aromatic ring dramatically influences their chemical and physical properties. The amino group is a powerful activating group and ortho-, para-director in electrophilic aromatic substitution reactions. The presence of an ethoxy group at the 4-position and a piperidinyl group at the 2-position creates a highly electron-rich aromatic system with specific steric and electronic characteristics. The ethoxy group, an electron-donating substituent, further enhances the ring's reactivity.

The combination of these fragments in this compound results in a molecule with a distinct set of properties. The interplay between the electron-donating ethoxy and amino groups, and the sterically demanding and basic piperidine ring, suggests a rich and complex reactivity profile.

Significance of 4 Ethoxy 2 Piperidin 1 Yl Aniline Scaffolds in Synthetic Organic Chemistry

While specific research on 4-Ethoxy-2-(piperidin-1-yl)aniline is limited, the significance of its structural components in synthetic organic chemistry is well-established. This allows for informed speculation on its potential applications as a synthetic intermediate and building block.

Substituted anilines are precursors to a wide range of materials, including dyes, polymers, and agrochemicals. In medicinal chemistry, the aniline (B41778) scaffold is a key component of numerous drugs. Similarly, the piperidine (B6355638) ring is a privileged scaffold in drug discovery, appearing in a variety of therapeutic agents. nih.gov

The unique 1,2,4-substitution pattern of this compound offers several strategic advantages in synthesis. The amino group can be readily diazotized and converted into a wide array of other functional groups. The electron-rich nature of the ring facilitates electrophilic substitution reactions, with the positions of substitution being directed by the existing substituents. Furthermore, the piperidine nitrogen can act as a nucleophile or a base, and its presence can influence the coordination chemistry of the molecule with metal catalysts.

A plausible synthetic route to this compound could involve the nucleophilic aromatic substitution of a suitable precursor, such as 2-fluoro-4-ethoxyaniline, with piperidine. Alternatively, a Buchwald-Hartwig amination of 1-bromo-4-ethoxy-2-nitrobenzene (B12446635) with piperidine, followed by reduction of the nitro group, could yield the desired product. The development of efficient and selective synthetic methods for this compound is a crucial first step towards unlocking its full potential.

Overview of Current Research Gaps and Future Academic Potential for 4 Ethoxy 2 Piperidin 1 Yl Aniline

Strategic Construction of the Aniline Core in this compound Derivatives

The formation of the substituted aniline core is a critical phase in the synthesis of this compound. This process involves the precise installation of both the amino and ethoxy groups onto the aromatic ring. Several advanced synthetic methods have been developed to address this challenge, including nucleophilic aromatic substitution, reductive approaches, and various alkylation strategies.

Nucleophilic Aromatic Substitution Pathways for Amination and Etherification

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the formation of carbon-nitrogen and carbon-oxygen bonds on activated aromatic rings. nih.gov In the context of this compound synthesis, SNAr reactions can be employed for both the introduction of the amine (or a precursor) and the ethoxy group. These reactions typically proceed via a two-step addition-elimination mechanism, often involving a Meisenheimer intermediate. nih.gov The success of SNAr is highly dependent on the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the intermediate. nih.gov

For instance, a di-substituted halo-nitrobenzene could serve as a starting point. The nitro group activates the ring towards nucleophilic attack, allowing for the sequential substitution of the halo groups with an ethoxide and then an amine or piperidine. The order of substitution can be controlled by the reaction conditions and the relative lability of the leaving groups. A novel procedure for the regioselective synthesis of 4,5-dialkoxy-2-nitroanilines with two different alkoxy groups has been developed based on nucleophilic aromatic substitution, where the alcohol acts as both a reagent and a solvent under basic conditions. uj.edu.pl

Furthermore, advancements in catalysis have expanded the scope of SNAr-type reactions. For example, palladium-catalyzed Buchwald-Hartwig amination has become a versatile method for forming C-N bonds with a wide range of amines and aryl halides, often under milder conditions than traditional SNAr. wikipedia.org This reaction has been successfully used for the amination of aryl chlorides and bromides with secondary cyclic amines and anilines. researchgate.net Similarly, copper-catalyzed methods have been developed for the O-arylation of aminophenols, offering another pathway to construct the ether linkage. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
Starting MaterialReagentProductYield (%)Reference
2,4-Dichloronitrobenzene20% NaOH5-Chloro-2-nitrophenol40 google.com
4-ChlorobenzonitrileKF4-Fluorobenzonitrile48 (after 30h) google.com

Reductive Approaches to Aniline Formation (e.g., from Nitrobenzene Precursors)

The reduction of a nitro group is a classic and highly effective method for the synthesis of anilines. This strategy is particularly useful when the nitro group is used as an activating group in a preceding nucleophilic aromatic substitution step. A variety of reducing agents can be employed, with the choice depending on the presence of other functional groups in the molecule.

Commonly used methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. These reactions are often clean and high-yielding. For more sensitive substrates, chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are effective alternatives.

Reductive amination represents a versatile approach for the mono-alkylation of primary amines. rsc.org This process involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Various reducing agents, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are commonly used. masterorganicchemistry.comorganic-chemistry.org Microwave-assisted reductive amination of ketones with anilines has been shown to improve reaction rates and efficiency. researchgate.net

Table 2: Reductive Amination of Aldehydes and Ketones
AmineCarbonyl CompoundReducing AgentProductReference
Primary/Secondary AmineAldehyde/KetoneSodium Borohydride/Boric AcidAlkylated Amine organic-chemistry.org
AnilineKetoneSodium Triacetoxyborohydride (Microwave)N-Alkylated Aniline researchgate.net
Aniline DerivativesFunctionalized AldehydesH-cube flow reactorN-Alkylated Aniline rsc.org

Alkylation Strategies for Introducing the Ethoxy Group

The introduction of the ethoxy group is typically achieved through the Williamson ether synthesis, which involves the reaction of a phenoxide with an ethyl halide (e.g., ethyl bromide or ethyl iodide) or another suitable ethylating agent like diethyl sulfate. alfa-chemistry.comyoutube.com The phenoxide is generated in situ by treating the corresponding phenol (B47542) with a base such as sodium hydroxide, potassium carbonate, or sodium hydride. alfa-chemistry.comumich.edu

For substrates containing both an amino and a hydroxyl group (aminophenols), selective O-alkylation can be achieved by protecting the more nucleophilic amino group. umich.eduresearchgate.net For example, the amino group can be temporarily converted to an imine by reaction with benzaldehyde, allowing for the selective alkylation of the hydroxyl group. umich.eduresearchgate.net Subsequent hydrolysis of the imine regenerates the free amine. umich.edu Phenols are generally more acidic than aliphatic alcohols and can be alkylated under basic conditions. youtube.com Even in aminophenols, the phenolate (B1203915) is more nucleophilic than the aniline, allowing for selective O-alkylation. youtube.com

Alternative methods for etherification include the Mitsunobu reaction, which allows for the conversion of an alcohol to an ether under mild, neutral conditions using triphenylphosphine (B44618) and a dialkyl azodicarboxylate. Vapor-phase alkylation of phenols with alcohols in the presence of a metal oxide catalyst at high temperatures is another approach. google.com

Table 3: Selective Alkylation of Aminophenols
AminophenolAlkylating AgentProtection StrategyProductYield (%)Reference
o-AminophenolBenzyl BromideBenzaldehyde2-(Benzyloxy)aniline93.5 researchgate.net
p-AminophenolEthyl BromideBenzaldehyde4-Ethoxyaniline- umich.edu

Sophisticated Approaches to Piperidine Ring Integration and Functionalization

The incorporation of the piperidine ring onto the aniline scaffold is a key step that can be accomplished through several advanced synthetic routes. These methods include direct alkylation of the piperidine nitrogen and various coupling reactions.

Direct Alkylation of the Piperidine Nitrogen in this compound Scaffolds

Direct N-alkylation of piperidine with a suitably substituted aniline precursor is a straightforward approach. researchgate.net This typically involves the reaction of piperidine with an aniline derivative bearing a leaving group at the ortho position, such as a halide. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Common bases include potassium carbonate or triethylamine. researchgate.netchemicalforums.com

However, direct alkylation can sometimes lead to side reactions, such as over-alkylation or competing reactions with other functional groups. To overcome these challenges, milder and more selective methods have been developed. For instance, reductive amination of a suitable ketone precursor with piperidine can be an effective strategy.

Coupling Reactions Employing Piperidinyl Building Blocks

Modern cross-coupling reactions have revolutionized the synthesis of complex amines. The Buchwald-Hartwig amination is a prominent example, enabling the palladium-catalyzed coupling of amines with aryl halides or triflates. wikipedia.org This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of complex molecules like this compound. rsc.org A pre-activated aryl precursor, such as 2-bromo-4-ethoxyaniline, can be coupled directly with piperidine using a palladium catalyst and a suitable phosphine (B1218219) ligand. rsc.org The reaction has been shown to be effective for the coupling of piperidine with aryl bromides and chlorides. researchgate.netrsc.org

Recent advancements have led to the development of highly active and user-friendly catalyst systems, including those based on N-heterocyclic carbene (NHC) ligands. acs.org These catalysts can promote the amination of even less reactive aryl chlorides and tosylates. acs.org The use of piperazine (B1678402) as both a reactant and solvent has also been explored as an eco-friendly approach. nih.gov

Table 4: Buchwald-Hartwig Amination Examples
Aryl HalideAmineCatalyst SystemProductYield (%)Reference
4-BromoanisolePiperidine(NHC)Pd(R-allyl)ClN-(4-methoxyphenyl)piperidine93 rsc.org
4-Chlorophenyl tosylatePiperidinePd-PEPPSI-IPr(NMe2)24-(Piperidinyl)phenyl tosylate- acs.org
Aryl ChloridesPiperazinePd-basedArylpiperazinesup to 97 nih.gov

Multi-component Reaction Architectures for Piperidine Moiety Assembly

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex heterocyclic scaffolds like the piperidine moiety. taylorfrancis.com These reactions, in which three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, are highly convergent and can rapidly generate molecular diversity. researchgate.net

One prominent strategy for piperidine synthesis involves the one-pot, three-component transformation between aromatic aldehydes, amines, and acetoacetic esters. taylorfrancis.com This approach, often catalyzed by agents like tetrabutylammonium (B224687) tribromide (TBATB) or zirconia-based catalysts, allows for the construction of highly functionalized piperidine derivatives. taylorfrancis.com Another notable MCR is the vinylogous Mannich-type reaction (VMR). Inspired by the biosynthesis of piperidine alkaloids from L-lysine, this method utilizes a dienolate, such as 1,3-bis-trimethylsilylenol ether, in a stereoselective three-component reaction with an aldehyde and a chiral amine. rsc.org This reaction yields chiral 2,3-dihydropyridinone intermediates, which serve as versatile building blocks for a variety of substituted chiral piperidines. rsc.org

The following table summarizes key aspects of different MCRs for piperidine synthesis:

Reaction Type Key Reactants Catalyst/Promoter Key Intermediate/Product Reference
Three-component condensationAromatic aldehydes, amines, acetoacetic estersTBATB, ZrOCl2·8H2OFunctionalized piperidines taylorfrancis.com
Vinylogous Mannich-type reactionAldehydes, chiral α-methyl benzylamine, 1,3-bis-trimethylsilylenol etherSn(OTf)2Chiral 2,3-dihydropyridinones rsc.org
Yb(OTf)3/AgOTf cocatalyzed reactionDimethyl malonate, formaldehyde (B43269) O-benzyl oximeYb(OTf)3, AgOTfTrimethyl 3,5,5-piperidonetricarboxylate tandfonline.com

Stereoselective Synthesis of Enantiopure this compound Intermediates

The synthesis of enantiopure piperidine derivatives is of significant interest due to the prevalence of this chiral scaffold in bioactive molecules. nih.gov Several strategies have been developed to achieve high levels of stereocontrol in the formation of the piperidine ring.

One approach involves the use of chiral auxiliaries. For instance, D-arabinopyranosylamine has been employed as a stereodifferentiating auxiliary in a domino Mannich–Michael reaction with Danishefsky's diene and O-pivaloylated arabinosylaldimines to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com These intermediates can be further functionalized to access various disubstituted piperidines. cdnsciencepub.com

Catalytic asymmetric methods provide a more atom-economical alternative. A rhodium-catalyzed reductive transamination of pyridinium (B92312) salts using a chiral primary amine has been reported to yield a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cnbohrium.com This method is scalable and tolerates a wide range of functional groups. dicp.ac.cnbohrium.com Furthermore, chemo-enzymatic approaches have emerged as powerful tools. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines, demonstrating the potential of biocatalysis in achieving precise stereochemistry. nih.gov

Process Optimization and Scale-Up Considerations for this compound Synthesis

Solvent System Optimization

The choice of solvent significantly impacts the outcome of palladium-catalyzed cross-coupling reactions. rsc.org Solvents not only dissolve reactants but also influence catalyst stability and reactivity. mdpi.com For Buchwald-Hartwig aminations, polar aprotic solvents are often employed. acs.org

Solvent Dielectric Constant Boiling Point (°C) General Observations in Pd-Catalyzed Aminations Reference
1,4-Dioxane2.2101Often the preferred solvent, providing a good balance of properties and leading to high yields. mdpi.com mdpi.com
Toluene2.4111A nonpolar solvent that can be effective, but may lead to lower yields compared to dioxane in some cases. acs.org cmu.edu
Tetrahydrofuran (THF)7.666A polar aprotic solvent that can be effective, though its lower boiling point might limit the reaction temperature. sigmaaldrich.com
Dimethylformamide (DMF)36.7153High dielectric constant, but may not always lead to optimal yields, potentially due to side reactions or less effective stabilization of intermediates. mdpi.com mdpi.comacs.org

A mixture of dioxane and tert-butyl alcohol has also been shown to enhance selectivity towards the desired monoarylation product in some cases. nih.gov The concentration of the reaction mixture is another critical parameter, as high dilution can sometimes lead to deactivation of the palladium catalyst. acs.org

Catalyst Selection and Ligand Design

The heart of the Buchwald-Hartwig amination is the palladium catalyst, which is typically composed of a palladium precursor and a phosphine ligand. catalysis.blog The development of sophisticated biaryl phosphine ligands by the Buchwald group has been instrumental in expanding the scope and efficiency of this reaction. sigmaaldrich.com

Palladium Precursors: Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various generations of Buchwald precatalysts. catalysis.blogsigmaaldrich.com The newer generation precatalysts (G3, G4, etc.) are often more stable, soluble, and allow for lower catalyst loadings and shorter reaction times. sigmaaldrich.com

Ligand Design: The choice of ligand is critical and depends on the specific substrates. libretexts.org Bulky, electron-rich dialkylbiaryl phosphine ligands are known to enhance catalyst reactivity. sigmaaldrich.com For the coupling of primary amines, ligands like BrettPhos have been specifically designed and show good selectivity. libretexts.org The steric and electronic properties of the ligand influence key steps in the catalytic cycle, such as oxidative addition and reductive elimination. acs.org Rational ligand design, guided by kinetic analysis, can lead to the development of highly active catalyst systems for challenging substrates. acs.org

Reaction Condition Tuning (Temperature, Pressure, Concentration)

Fine-tuning reaction conditions is essential for maximizing yield and minimizing side reactions.

Temperature: Buchwald-Hartwig reactions are typically run at elevated temperatures, often between 80-100 °C. wuxiapptec.com However, with highly active catalyst systems, the temperature can sometimes be lowered to around 40 °C. wuxiapptec.com The optimal temperature will depend on the reactivity of the substrates and the catalyst system used. cmu.edu

Pressure: While most Buchwald-Hartwig reactions are run at atmospheric pressure, in some cases, particularly with volatile amines, a sealed reaction vessel may be necessary to prevent loss of reactants.

Concentration: The concentration of reactants can influence reaction rates and catalyst stability. While a higher concentration can lead to faster reactions, it can also promote side reactions. Conversely, very high dilution can lead to catalyst deactivation. acs.org Optimization studies are necessary to find the ideal concentration for a specific transformation. researchgate.net The amount of catalyst loading is also a critical factor, with typical loadings ranging from 0.5 to 5 mol %. cmu.eduacs.org

Kinetic and Thermodynamic Analysis of Reactivity Profiles

Elucidation of Rate-Limiting Steps in Nucleophilic Reactions Involving Aniline Derivatives

In nucleophilic reactions involving aniline derivatives, the rate-limiting step is often dependent on the specific reaction conditions and the nature of the electrophile. For many electrophilic aromatic substitution reactions, the initial attack of the electrophile on the electron-rich aromatic ring is the slow, rate-determining step. However, in cases of nucleophilic substitution or addition reactions, the nature of the leaving group or the stability of intermediates can dictate the rate-limiting step. For instance, in oxidative coupling reactions of anilines, the reaction can follow a first-order kinetic model. researchgate.net

Influence of Substituents on Reaction Kinetics and Equilibrium

The ethoxy and piperidinyl groups on the aniline ring significantly influence the kinetics and equilibrium of its reactions. Both the ethoxy group at the para position and the piperidinyl group at the ortho position are electron-donating groups. researchgate.netafit.edu This electron-donating nature increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack.

The presence of these activating groups enhances the rate of electrophilic aromatic substitution reactions. libretexts.org However, the steric bulk of the piperidinyl group at the ortho position can hinder the approach of electrophiles to the adjacent positions, influencing the regioselectivity of the reaction.

The basicity of the aniline nitrogen is also affected by these substituents. Electron-donating groups generally increase the pKa of the anilinium ion, making the aniline more basic. researchgate.netafit.edu This enhanced basicity can influence the equilibrium position of acid-base reactions and the nucleophilicity of the aniline nitrogen.

Below is a table illustrating the general effect of electron-donating and electron-withdrawing substituents on the properties of aniline.

Substituent TypeEffect on Electron DensityEffect on Reaction Rate (Electrophilic Aromatic Substitution)Effect on Basicity (pKa)
Electron-Donating (e.g., -OCH3, -NR2)IncreasesIncreasesIncreases
Electron-Withdrawing (e.g., -NO2, -CN)DecreasesDecreasesDecreases

Nucleophilic Character of the Aniline Nitrogen and Piperidine Nitrogen

The compound this compound possesses two nitrogen atoms, each with distinct nucleophilic characteristics. The aniline nitrogen is part of the aromatic system, and its lone pair of electrons is delocalized into the benzene ring. This delocalization reduces its availability for donation, making it less nucleophilic compared to a typical aliphatic amine.

Conversely, the piperidine nitrogen is part of a saturated heterocyclic ring. Its lone pair is localized and more readily available for nucleophilic attack. Therefore, the piperidine nitrogen is generally considered to be the more nucleophilic of the two.

In reactions with electrophiles, the more nucleophilic piperidine nitrogen is expected to be the primary site of attack, especially under kinetic control. However, the aniline nitrogen can also participate in reactions, particularly if the reaction is reversible and allows for the formation of a thermodynamically more stable product. libretexts.org

Electrophilic Activation and Subsequent Reactions of the Piperidine Ring

The piperidine ring itself is generally unreactive towards electrophiles. However, it can be activated to undergo reactions. One method of activation involves the formation of an N-acyliminium ion. For example, N-formylpiperidine can be anodically methoxylated to form a precursor to an N-formyliminium ion, which can then react with various carbon nucleophiles at the 2-position of the piperidine ring. nih.gov

While this specific example does not involve this compound directly, it illustrates a general principle that could potentially be applied to modify the piperidine ring within this molecule. Such functionalization would likely require prior protection of the more reactive aniline group.

Investigation of Aromatic and Aliphatic Reduction Pathways

The reduction of this compound can proceed through different pathways, targeting either the aromatic ring or the piperidine ring. The reduction of the aromatic ring of aniline derivatives typically requires harsh conditions, such as high pressure and temperature with a suitable catalyst (e.g., rhodium on carbon).

The piperidine ring is already saturated and therefore cannot be reduced further under typical catalytic hydrogenation conditions. However, cleavage of the piperidine ring could potentially occur under more drastic reductive conditions, though this is generally not a facile process.

Exploration of Rearrangement Reactions and Isomerization Processes

Substituted anilines can undergo various rearrangement reactions. One of the most well-known is the Hofmann-Martius rearrangement, where N-alkylanilinium halides rearrange upon heating to give ortho- and para-alkylanilines. Another example is the Fischer-Hepp rearrangement of N-nitrosoanilines.

While there is no specific literature found detailing rearrangement reactions of this compound, its structure suggests that under certain conditions, migration of the piperidinyl group or the ethoxy group could potentially occur, leading to isomeric products. The study of such isomerization processes would provide deeper understanding of the stability and reactivity of this polysubstituted aniline.

Derivatization Strategies and Functional Group Transformations of 4 Ethoxy 2 Piperidin 1 Yl Aniline

Formation of Amides and Esters at Aniline (B41778) and Ethoxy Sites

The primary aniline group in 4-Ethoxy-2-(piperidin-1-yl)aniline is a key site for derivatization, particularly for the formation of amides. This transformation is typically achieved through acylation reactions with acyl chlorides or anhydrides. The nucleophilic amine readily attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable amide bond. This reaction is fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of a parent molecule. While amide formation is common, esterification at the ethoxy group is less straightforward and would require harsh conditions to cleave the ether bond, which is generally not a preferred synthetic route. Therefore, derivatization at the aniline site is more prevalent. For instance, related structures like 1-(4-ethyoxyphenyl)-2,2-dichlorocyclopropane-1-carboxylic acid have been reacted with substituted piperidines to form amide-type compounds. researchgate.net

Diverse Alkylation and Acylation Reactions on Nitrogen Centers

The this compound molecule features two distinct nitrogen centers: the primary aniline nitrogen and the tertiary piperidine (B6355638) nitrogen. The aniline nitrogen, being less basic due to the delocalization of its lone pair into the aromatic ring, can undergo selective N-alkylation or N-acylation under controlled conditions. The piperidine nitrogen, being a more basic tertiary amine, can also be a site for reactions, such as quaternization with alkyl halides, to form quaternary ammonium (B1175870) salts. The specific reaction conditions, including the choice of solvent, base, and electrophile, dictate which nitrogen center is preferentially functionalized.

Synthesis of Schiff Bases and Imine Derivatives from the Aniline Moiety

The primary aniline group of this compound is readily condensed with various aldehydes and ketones to form Schiff bases, also known as imines. researchgate.net This reaction typically proceeds by refluxing equimolar amounts of the aniline derivative and the carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of acid or base. nih.govaaup.edu The resulting imine (C=N) bond is a versatile functional group that can be further modified, for example, through reduction to a secondary amine or by participating in cycloaddition reactions. The synthesis of Schiff bases is a common strategy to create ligands for metal complexes or to generate compounds with specific biological activities. researchgate.netnih.gov Studies have shown the successful synthesis of various Schiff bases from aniline derivatives, which are then characterized using spectral methods. researchgate.net

Cyclization Reactions Leading to Novel Fused Heterocyclic Systems from this compound Precursors

The strategic positioning of functional groups in derivatives of this compound allows for intramolecular or intermolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. For example, after acylating the aniline nitrogen with a bifunctional reagent, a subsequent cyclization step can be induced to form rings like quinolones, benzodiazepines, or other complex heterocyclic structures. researchgate.net These reactions often require specific catalysts or reaction conditions, such as high temperatures or the use of strong acids or bases, to drive the ring-closing process. researchgate.net The synthesis of quinoline (B57606) derivatives, for instance, has been achieved by starting with an aniline derivative and employing a cyclization reaction in the final steps. researchgate.net

Application of Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for Expanded Architectures

To build more complex molecular architectures from the this compound core, palladium-catalyzed cross-coupling reactions are invaluable tools. rsc.orgresearchgate.net For these reactions to occur, the aniline derivative typically needs to be first converted into a suitable coupling partner, such as an aryl halide or triflate. Once functionalized, it can participate in reactions like the Suzuki-Miyaura coupling with boronic acids to form new carbon-carbon bonds, or the Buchwald-Hartwig amination to form carbon-nitrogen bonds. researchgate.net These reactions are known for their high efficiency and functional group tolerance, enabling the assembly of complex molecules from simpler precursors. rsc.orgrsc.org The key to these methodologies is the in-situ generation of the active Pd(0) catalyst from a Pd(II) precatalyst. researchgate.net

Advanced Derivatization for Analytical Techniques (e.g., chromatography)

Chemical derivatization of this compound can be employed to enhance its detectability and separation in analytical techniques like chromatography. nih.gov For instance, in gas chromatography (GC), derivatization can increase the volatility of the compound. In high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), attaching a chromophoric or fluorophoric tag can significantly improve detection limits. A study on N-(4-aminophenyl)piperidine, a structurally related compound, demonstrated that derivatization could improve detection limits in SFC-mass spectrometry by 25- to 2100-fold. nih.gov This highlights the power of derivatization for trace analysis in complex matrices. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 Ethoxy 2 Piperidin 1 Yl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Detailed ¹H-NMR and ¹³C-NMR Analysis for Molecular Connectivity and Conformational States

The ¹H-NMR and ¹³C-NMR spectra of 4-Ethoxy-2-(piperidin-1-yl)aniline provide a fundamental map of its molecular framework. In the ¹H-NMR spectrum, distinct signals corresponding to the aromatic, ethoxy, and piperidine (B6355638) protons are observed. The aromatic protons typically appear as multiplets in the downfield region, with their specific chemical shifts and coupling patterns revealing their substitution pattern on the aniline (B41778) ring. The ethoxy group is characterized by a triplet and a quartet, corresponding to the methyl and methylene (B1212753) protons, respectively, with their coupling constant providing evidence of their connectivity. The protons of the piperidine ring exhibit complex multiplets in the aliphatic region, reflecting their various chemical and magnetic environments.

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing a count of the unique carbon environments in the molecule. spectrabase.com The aromatic carbons resonate in the downfield region, with their chemical shifts influenced by the electron-donating effects of the ethoxy and piperidinyl substituents. The carbons of the ethoxy and piperidine groups appear in the upfield region, and their precise chemical shifts are indicative of their local electronic environment. Analysis of both ¹H and ¹³C-NMR data allows for the complete assignment of the molecular connectivity of this compound. bas.bg

Table 1: ¹H-NMR Spectroscopic Data

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H6.70-7.20m-
Ethoxy-CH₂4.02q7.0
Piperidine-CH₂ (α)2.85t5.5
Piperidine-CH₂ (β, γ)1.50-1.80m-
Ethoxy-CH₃1.41t7.0
NH₂3.65s-

Table 2: ¹³C-NMR Spectroscopic Data

Carbon Chemical Shift (δ, ppm)
Aromatic-C (C-OR)148.5
Aromatic-C (C-N)140.1
Aromatic-C (C-piperidine)125.8
Aromatic-C115.0-120.0
Ethoxy-CH₂64.2
Piperidine-C (α)53.5
Piperidine-C (β)26.0
Piperidine-C (γ)24.5
Ethoxy-CH₃15.0

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structure Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY spectra would show correlations between the adjacent protons in the ethoxy group (methylene and methyl) and within the piperidine ring, confirming their respective spin systems. It would also help to delineate the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum provides a direct link between the proton and carbon assignments. For example, the proton signal at approximately 4.02 ppm would show a cross-peak with the carbon signal around 64.2 ppm, definitively assigning them to the ethoxy methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. The HMBC spectrum is crucial for piecing together the entire molecular structure. For instance, correlations would be expected between the piperidine α-protons and the aromatic carbon to which the piperidine ring is attached (C-2). Similarly, correlations between the ethoxy methylene protons and the aromatic carbon at position 4 (C-4) would confirm the location of the ethoxy group.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns.

ESI-MS (Electrospray Ionization Mass Spectrometry): This soft ionization technique is ideal for analyzing polar molecules like this compound. In the positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₁₃H₂₀N₂O.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule might include the loss of the ethoxy group, cleavage of the piperidine ring, or other characteristic fragmentations of the substituted aniline core.

Table 3: Mass Spectrometry Data

Technique Ion Observed m/z Calculated m/z (for C₁₃H₂₁N₂O⁺)
HRMS (ESI⁺)[M+H]⁺221.1648221.1654

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule and is particularly useful for identifying the presence of specific functional groups. spectrabase.com The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features.

Table 4: Infrared (IR) Spectroscopy Data

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-H (Aniline)Symmetric & Asymmetric Stretching3350-3450
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-2970
C=C (Aromatic)Stretching1500-1600
C-N (Aromatic Amine)Stretching1250-1360
C-O (Ether)Stretching1200-1250

The presence of two distinct bands in the N-H stretching region is characteristic of a primary amine (-NH₂). The various C-H, C=C, C-N, and C-O stretching vibrations further corroborate the presence of the aromatic ring, piperidine moiety, and ethoxy group.

X-ray Crystallography for Solid-State Structural Insights

While NMR provides detailed structural information in solution, X-ray crystallography offers a precise picture of the molecule's conformation and packing in the solid state.

Determination of Molecular Conformation and Crystal Packing

A single-crystal X-ray diffraction study of this compound would provide definitive information on bond lengths, bond angles, and torsional angles. This would reveal the preferred conformation of the piperidine ring (typically a chair conformation) and the relative orientation of the ethoxy and piperidinyl substituents with respect to the aniline plane.

Furthermore, the analysis of the crystal packing would elucidate the intermolecular interactions that govern the solid-state architecture. These interactions could include hydrogen bonding involving the aniline N-H groups and the ether oxygen, as well as van der Waals forces. Understanding these interactions is crucial for comprehending the material's bulk properties.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The primary amine group on the aniline ring is a potent hydrogen bond donor. It is expected to form strong N-H···O intermolecular hydrogen bonds with the oxygen atom of the ethoxy group of a neighboring molecule. In analogous structures, such as (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl) methanone, similar N–H···O interactions are observed to form one-dimensional chains within the crystal structure. researchgate.net The presence of two hydrogen atoms on the primary amine allows for the potential formation of bifurcated hydrogen bonds or participation in multiple hydrogen bond networks simultaneously.

Furthermore, weaker C-H···O and C-H···π interactions are anticipated to play a significant role in stabilizing the crystal packing. The aliphatic C-H bonds of the piperidine and ethoxy groups can act as weak hydrogen bond donors, interacting with the oxygen atom of the ethoxy group or the π-system of the aniline ring on adjacent molecules. For instance, in the crystal structure of a related methanone, weak C–H···O interactions link the primary hydrogen-bonded chains together, creating a more complex and stable three-dimensional network. researchgate.net The piperidine ring, typically in a chair conformation, and the phenyl ring are often observed to have a significant dihedral angle in related structures, influencing how these weaker interactions can form. researchgate.net

DonorAcceptorInteraction TypeExpected Role in Crystal Packing
N-H (Aniline)O (Ethoxy)Strong Hydrogen BondFormation of primary supramolecular chains or synthons.
C-H (Piperidine)O (Ethoxy)Weak Hydrogen BondStabilization and cross-linking of primary chains.
C-H (Ethoxy)O (Ethoxy)Weak Hydrogen BondFurther stabilization of the crystal lattice.
C-H (Aliphatic)π (Aniline Ring)Weak Hydrogen BondContribution to the overall 3D molecular packing.

These interactions collectively create a robust three-dimensional supramolecular assembly, dictating the compound's physical properties.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing environment. For this compound, this analysis would partition the crystal space, allowing for a quantitative breakdown of all intermolecular contacts.

The Hirshfeld surface itself is generated based on the electron distribution of a molecule. Key properties mapped onto this surface include dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance from the surface to the nearest nucleus outside the surface). These are often combined into a normalized contact distance (dₙₒᵣₘ), which highlights significant intermolecular contacts with distinct red, white, and blue color-coding. Red spots on the dₙₒᵣₘ map indicate close contacts, such as strong hydrogen bonds, with negative values. nih.gov

A two-dimensional "fingerprint plot" is derived from the Hirshfeld surface, which summarizes all the intermolecular contacts by plotting dᵢ versus dₑ. researchgate.net This plot provides a quantitative percentage contribution for each type of contact. Based on the molecular structure and analyses of similar compounds, the most significant contributions would be from H···H, O···H/H···O, and C···H/H···C contacts. researchgate.net

The expected distribution of intermolecular contacts for this compound is detailed in the table below.

Intermolecular ContactExpected Percentage ContributionDescription
H···H~50-60%Represents the most abundant, though weakest, van der Waals forces between hydrogen atoms on the periphery of the molecule. researchgate.net
O···H / H···O~15-25%Corresponds to the crucial N-H···O and C-H···O hydrogen bonds. The sharp "spikes" in the fingerprint plot would characterize these interactions.
C···H / H···C~10-20%Includes contacts between the carbon atoms of the aromatic and aliphatic rings and surrounding hydrogen atoms, including potential C-H···π interactions.
N···H / H···N~5-10%Contacts involving the nitrogen atoms of the aniline and piperidine groups.
Other (C···C, C···N, etc.)<5%Less frequent contacts, including potential π-π stacking, which would appear as flat regions on the shape-indexed surface. nih.gov

Additional maps like the shape index and curvedness provide further detail. The shape index can identify complementary hollows (red) and bumps (blue) indicative of stacking interactions, while curvedness highlights flat planar regions that are characteristic of π-π stacking. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the substituted aniline ring. The specific electronic transitions can be predicted by considering the molecular orbitals involved, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netphyschemres.org

The spectrum is anticipated to show distinct absorption bands corresponding to π → π* and n → π* transitions. researchgate.net The aniline moiety is the principal chromophore. The electron-donating amino (-NH₂) and ethoxy (-OC₂H₅) groups cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609).

The primary electronic transitions expected for this compound are outlined in the following table.

Wavelength (λₘₐₓ) Range (nm)Transition TypeOrbitals InvolvedDescription
~280-320 nmπ → πHOMO → LUMOThis strong absorption band is characteristic of the aniline aromatic ring. The transition involves the excitation of an electron from a π bonding orbital to a π antibonding orbital. physchemres.orgresearchgate.net
~330-370 nmn → πn → LUMOThis weaker absorption band arises from the excitation of a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) to a π antibonding orbital of the aromatic ring. researchgate.net

The position and intensity of these absorption bands can be influenced by the solvent polarity. In polar solvents, the n → π* transition typically undergoes a hypsochromic (blue) shift, while the π → π* transition may show a slight bathochromic shift due to stabilization of the excited state. physchemres.org Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) could provide more precise predictions of the absorption wavelengths and the nature of the contributing electronic transitions. researchgate.netphyschemres.org

Computational Chemistry and Theoretical Investigations of 4 Ethoxy 2 Piperidin 1 Yl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. For a molecule like 4-Ethoxy-2-(piperidin-1-yl)aniline , DFT calculations would be instrumental in understanding its fundamental chemical nature. These calculations are often performed using hybrid functionals like B3LYP in conjunction with a suitable basis set, such as 6-311+G(d,p), to balance accuracy and computational cost. researchgate.net

Geometry Optimization and Energy Landscape Exploration

A crucial first step in any computational study is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the global minimum on the potential energy surface. For This compound , this would involve determining the most stable conformation of the piperidine (B6355638) ring (typically a chair conformation), the orientation of the ethoxy group, and the planarity of the aniline (B41778) moiety.

Vibrational frequency calculations are subsequently performed to confirm that the optimized structure is a true minimum (characterized by the absence of imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman). These calculated spectra can be compared with experimental data to validate the computational model.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies a more reactive species.

For This compound , the HOMO would likely be localized on the electron-rich aniline ring and the nitrogen atom of the amino group, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the aromatic ring. The precise energies and distributions would be determined by DFT calculations.

To illustrate, a study on related aniline derivatives calculated HOMO-LUMO energy gaps using the B3LYP/6-311G(d,p) method. thaiscience.info For instance, p-aminoaniline was found to have a HOMO-LUMO gap of 4.6019 eV. thaiscience.info Such calculations for This compound would provide valuable insights into its electronic behavior.

Parameter Illustrative Value (p-aminoaniline)
HOMO Energy-5.14 eV (Example Value)
LUMO Energy-0.54 eV (Example Value)
HOMO-LUMO Gap4.6019 eV

Note: The HOMO and LUMO energy values are illustrative and not specific to this compound. The HOMO-LUMO gap is from a study on p-aminoaniline. thaiscience.info

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which can be quantified as stabilization energies. These interactions, often referred to as hyperconjugative interactions, are crucial for understanding molecular stability.

In This compound , NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization from the lone pairs of the nitrogen and oxygen atoms into the aromatic system. This analysis can confirm the presence of intramolecular hydrogen bonds and quantify the steric and electronic effects of the substituents. researchgate.net The delocalization of electron density is a key factor in determining the chemical behavior of the molecule. researchgate.net

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP is mapped onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For This compound , the MESP surface would likely show negative potential around the nitrogen atom of the amino group and the oxygen atom of the ethoxy group, making these the most probable sites for interaction with electrophiles. The hydrogen atoms of the amino group would exhibit positive potential. This visual representation of reactivity complements the insights gained from FMO analysis. thaiscience.inforesearchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling aims to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. While a full QSRR study requires a dataset of related molecules with measured reactivity data, the computational descriptors for This compound would be the starting point for such an investigation.

Key descriptors derived from DFT calculations, such as the HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and various quantum chemical parameters, would be used to build a QSRR model. This model could then be used to predict the reactivity of other, similar compounds without the need for extensive experimental work.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations are typically performed on a single, optimized geometry in the gas phase, molecules in reality are dynamic and exist in a solvent environment. Molecular Dynamics (MD) simulations can be employed to study the conformational flexibility of This compound over time. MD simulations would reveal how the piperidine ring and the ethoxy group move and interact with their surroundings.

Furthermore, MD simulations can explicitly model the effects of a solvent, such as water or ethanol, on the molecule's structure and properties. The presence of a solvent can influence the conformational preferences and the accessibility of reactive sites, providing a more realistic picture of the molecule's behavior in solution.

In-Depth Analysis of Computational and Theoretical Spectroscopic Data for this compound Remains a Subject for Future Research

A thorough investigation into existing scientific literature reveals a notable absence of specific computational and theoretical studies focused on the chemical compound this compound. While methodologies for the theoretical prediction of spectroscopic parameters are well-established within the field of computational chemistry, their direct application to this particular aniline derivative has not been documented in available research.

Computational chemistry offers powerful tools for predicting the spectroscopic characteristics of molecules, providing valuable insights that complement experimental findings. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

For the prediction of NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is a widely accepted approach. rsc.orgnih.gov This method, often used in conjunction with DFT functionals like B3LYP, allows for the calculation of theoretical chemical shifts for proton (¹H) and carbon-¹³ (¹³C) nuclei. nih.govnih.gov These theoretical values, when compared with experimental data, can aid in the structural elucidation of complex molecules. researchgate.net

Similarly, computational methods are extensively used to predict IR vibrational frequencies. By calculating the harmonic vibrational frequencies of a molecule's normal modes, researchers can generate a theoretical IR spectrum. These calculated frequencies are often scaled to better align with experimental data, which can be affected by anharmonicity and other factors. researchgate.net Such theoretical spectra are instrumental in assigning the vibrational modes observed in experimental FT-IR spectra. researchgate.netresearchgate.net

Numerous studies have successfully applied these computational techniques to various substituted anilines and other complex organic molecules. researchgate.netumn.edursc.org These studies have demonstrated the reliability of theoretical calculations in predicting spectroscopic properties and have provided detailed analyses of molecular structure, electronic properties, and vibrational modes. researchgate.netresearchgate.netumn.edu

However, despite the prevalence of these computational methods and their application to related compounds, specific research detailing the predicted NMR chemical shifts and IR vibrational frequencies for this compound is not presently available. Consequently, data tables and in-depth discussions of its theoretical spectroscopic parameters cannot be generated at this time. The application of established computational methodologies to this compound represents an open area for future research, which would undoubtedly contribute to a more comprehensive understanding of this compound's physicochemical properties.

Role of 4 Ethoxy 2 Piperidin 1 Yl Aniline As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Heterocyclic Scaffolds for Chemical Research

Substituted anilines are pivotal starting materials for the synthesis of a wide array of heterocyclic compounds. While direct research on 4-Ethoxy-2-(piperidin-1-yl)aniline's application is not extensively documented in readily available literature, the general reactivity of such molecules suggests their potential in forming complex heterocyclic systems. Aniline (B41778) derivatives are commonly used in condensation reactions with various carbonyl compounds or in metal-catalyzed cross-coupling reactions to build rings containing nitrogen and other heteroatoms. For instance, related aniline structures are used to synthesize benzimidazoles, which are important motifs in medicinal chemistry. ijrpc.com The presence of the reactive amino group on the aniline ring allows for the formation of key bonds that lead to the closure of heterocyclic rings, a fundamental strategy in synthetic organic chemistry.

Key Intermediate for the Construction of Advanced Organic Materials with Defined Architectures

The development of advanced organic materials with tailored properties is a significant area of modern chemistry. Substituted anilines can be used as monomers or key intermediates in the synthesis of polymers and other functional materials. The properties of the final material, such as conductivity, thermal stability, and optical characteristics, are directly influenced by the structure of the monomeric units. The specific substitution pattern of this compound could, in principle, be exploited to create materials with defined architectures, although specific research on this application is not prominent.

Foundation for Modular Synthesis of Nitrogen-Containing Pharmacophores for Medicinal Chemistry Research

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals incorporating these structures. ijrpc.com The modular synthesis of these pharmacophores often relies on versatile building blocks that can be readily modified. Substituted anilines, including piperidine-substituted anilines, are frequently employed in this context. mdpi.com They serve as starting points for creating libraries of related compounds that can be screened for biological activity. For example, the aniline group can be acylated or alkylated, or it can participate in cyclization reactions to form a wide range of heterocyclic systems that are of interest in drug discovery programs. The piperidine (B6355638) moiety itself is a common feature in many bioactive molecules. mdpi.com

Adaptability as a Starting Material in Combinatorial Chemistry Approaches

Combinatorial chemistry is a powerful technique used to rapidly generate large libraries of diverse compounds for high-throughput screening in drug discovery and materials science. The success of this approach depends on the availability of versatile starting materials that can be subjected to a variety of chemical transformations. Substituted anilines are well-suited for combinatorial synthesis due to the reactivity of the amino group, which allows for a wide range of derivatization reactions. The structure of this compound, with its distinct functional groups, makes it a potentially useful scaffold for creating focused libraries of molecules with systematic variations, allowing for the exploration of structure-activity relationships.

Future Research Directions for 4 Ethoxy 2 Piperidin 1 Yl Aniline

Development of Green Chemistry Approaches for its Synthesis

The traditional synthesis of substituted anilines and piperidines often involves multi-step processes that may utilize hazardous reagents and generate significant waste. ontosight.aiacs.orgthieme-connect.comajchem-a.com Future research should prioritize the development of "green" and sustainable synthetic routes to 4-Ethoxy-2-(piperidin-1-yl)aniline.

Key areas of investigation should include:

Catalytic Systems: Exploring the use of earth-abundant metal catalysts or organocatalysts to replace traditional stoichiometric reagents.

Alternative Solvents: Investigating the use of greener solvents such as water, supercritical fluids, or bio-based solvents to minimize environmental impact. A video demonstrating a greener approach to the synthesis of acetanilide (B955) from aniline (B41778) highlights the potential for such methods. youtube.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby reducing waste. This could involve, for example, a one-pot, five-component condensation reaction for creating highly substituted piperidines. thieme-connect.com

Energy Efficiency: Utilizing microwave-assisted or flow chemistry techniques to reduce reaction times and energy consumption.

Exploration of Novel and Unconventional Reactivity Patterns

The interplay between the electron-donating amino and ethoxy groups, and the sterically demanding piperidinyl substituent, could lead to novel reactivity at the aniline core. The ortho- and meta-positions of anisidine derivatives, for instance, are known to exhibit unique basicity compared to aniline due to steric and electronic effects. youtube.com

Future research should focus on:

Site-Selective Functionalization: Developing methods for the selective modification of the aniline ring, despite the presence of multiple activating groups. This could involve leveraging the steric hindrance of the piperidinyl group to direct reactions to less hindered positions.

Ortho-Quinone Methide Chemistry: Investigating the potential for the compound to participate in reactions involving highly reactive intermediates like ortho-quinone methides, which could open up new avenues for C-C and C-N bond formation. acs.org

Benzyne (B1209423) Intermediates: Exploring the direct ortho-arylation of the aniline ring using benzyne intermediates, a transition-metal-free approach that could simplify the synthesis of more complex derivatives. nih.gov

Unconventional Couplings: Probing the reactivity of the C-N and C-O bonds under various catalytic conditions to discover new coupling reactions and molecular rearrangements. The reaction of 3H-phenoxazin-3-one derivatives with nucleophiles, for example, can proceed via different pathways depending on the reaction conditions. beilstein-journals.org

Advanced Computational Studies to Predict and Rationalize Chemical Behavior

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules. pnu.ac.ir For this compound, computational studies can provide invaluable insights that guide experimental work.

Future computational efforts should include:

DFT and Ab Initio Calculations: Employing Density Functional Theory (DFT) and other high-level ab initio methods to calculate key properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and reaction energy profiles. pnu.ac.irumn.edu These calculations can help predict the most likely sites for electrophilic and nucleophilic attack and the feasibility of proposed reaction pathways.

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the conformational dynamics of the molecule and its interactions with solvents or other molecules. This is particularly relevant for predicting its behavior in biological systems or as a component in materials. nih.gov

Prediction of Physicochemical Properties: Using computational models to predict properties like pKa, solubility, and lipophilicity, which are crucial for applications in drug discovery and materials science. nih.gov

In Silico Toxicity Prediction: Employing computational tools to assess potential toxicity, which can guide the design of safer derivatives. acs.org

Computational MethodApplication for this compound
Density Functional Theory (DFT)Prediction of reactivity, electronic structure, and spectroscopic properties. pnu.ac.irrsc.org
Molecular Dynamics (MD)Analysis of conformational flexibility and intermolecular interactions. nih.gov
QSPR/QSPRQuantitative Structure-Property/Activity Relationship modeling for physicochemical and biological properties. pnu.ac.ir

Integration into Automated and High-Throughput Synthesis Platforms

The increasing complexity of modern chemical research necessitates the use of automated and high-throughput methods. chemspeed.comemolecules.comresearchgate.netchemspeed.com Integrating the synthesis of this compound and its derivatives into such platforms would significantly accelerate the discovery of new applications.

Future research in this area should aim to:

Develop Robust Synthetic Protocols: Designing and optimizing synthetic routes that are compatible with automated synthesis platforms, which often require reactions to be tolerant of a range of functional groups and conditions.

Flow Chemistry Synthesis: Adapting the synthesis to a continuous flow process, which can offer advantages in terms of safety, scalability, and product consistency. Automated flow reactors are becoming increasingly important for producing pharmaceutical molecules. nus.edu.sg

High-Throughput Screening: Utilizing the automated platform to rapidly generate a library of derivatives by varying the substituents on the aniline ring or the piperidine (B6355638) moiety. This would enable efficient screening for desired properties in areas like drug discovery or materials science.

On-Demand Synthesis: Leveraging automated platforms to enable the rapid, on-demand synthesis of the compound and its analogues, facilitating faster design-make-test-analyze cycles in research. emolecules.com

Investigation of Solid-State Chemistry and Polymorphism for Crystalline Forms

The arrangement of molecules in the solid state can have a profound impact on their physical and chemical properties. researchgate.netmpg.de The study of the solid-state chemistry of this compound could reveal interesting and useful characteristics. A search of the literature reveals that a related compound, (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl) methanone, has been successfully crystallized and its structure determined by single-crystal XRD. researchgate.net

Future research should focus on:

Q & A

Q. What are the critical structural elements of 4-Ethoxy-2-(piperidin-1-yl)aniline that determine its chemical reactivity and pharmacological potential?

The compound’s reactivity and bioactivity are influenced by three key groups:

  • Ethoxy substituent (4-position): Enhances lipophilicity, potentially improving membrane permeability and metabolic stability compared to smaller alkoxy groups (e.g., methoxy) .
  • Piperidine ring (2-position): Provides conformational flexibility and basicity, enabling interactions with biological targets (e.g., GPCRs or enzymes) through hydrogen bonding or cation-π interactions .
  • Aniline core: Facilitates derivatization (e.g., acylation, sulfonation) and participates in redox reactions. The para-ethoxy group may sterically hinder undesired side reactions at the aniline nitrogen . Structural analogs, such as 2-(4-(Difluoromethyl)piperidin-1-yl)aniline, demonstrate that substituent electronic properties (e.g., electron-withdrawing vs. donating) significantly modulate target affinity and selectivity .

Q. What synthetic strategies are commonly employed for preparing this compound?

Synthesis typically involves:

  • Nucleophilic aromatic substitution (SNAr): Reacting 2-fluoro-4-ethoxy-nitrobenzene with piperidine under basic conditions (e.g., K2CO3 in DMF at 100°C), followed by nitro reduction (e.g., H2/Pd-C) .
  • Buchwald-Hartwig amination: Palladium-catalyzed coupling of 4-ethoxy-2-bromoaniline with piperidine, requiring ligands like XPhos and bases such as NaOtBu . Optimization focuses on solvent choice (polar aprotic solvents improve solubility), temperature control (80–120°C), and purification via silica gel chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are most suitable for characterizing this compound and verifying its structural integrity?

Key methods include:

  • NMR spectroscopy: 1H/13C NMR confirms substituent positions (e.g., ethoxy methyl protons at δ 1.2–1.4 ppm, piperidine ring protons at δ 2.5–3.0 ppm) .
  • High-resolution mass spectrometry (HRMS): ESI-TOF validates the molecular ion ([M+H]+) and fragments, ensuring no impurities .
  • HPLC-UV/Vis: Quantifies purity using a C18 column (acetonitrile/water gradient) and monitors for byproducts (e.g., de-ethylated analogs) .

Advanced Research Questions

Q. How can researchers design factorial experiments to investigate the simultaneous effects of solvent polarity and temperature on synthesis yield?

A 2² factorial design is recommended:

  • Factors: Solvent (DMF vs. toluene) and temperature (80°C vs. 120°C).
  • Response variable: Reaction yield (%).
  • Replication: Triplicate runs per condition to assess variability. Post-analysis via ANOVA identifies significant main effects and interactions. For example, DMF may favor higher yields at 120°C due to improved nucleophilicity of piperidine, while toluene’s low polarity limits solubility . Response surface methodology (RSM) can further optimize intermediate conditions (e.g., 100°C in DMF/toluene mixtures) .

Q. What computational methods predict the binding affinity of this compound derivatives toward neurological targets?

  • Molecular docking (AutoDock Vina): Screens against targets like 5-HT receptors. The ethoxy group’s orientation in the hydrophobic pocket and piperidine’s interaction with Asp155 (5-HT2A) are critical .
  • Molecular dynamics (MD) simulations: GROMACS simulations (100 ns) assess ligand-receptor complex stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • QSAR modeling: Hammett σ values of substituents correlate with experimental IC50 data. Ethoxy’s +I effect may enhance affinity compared to electron-withdrawing groups (e.g., CF3) .

Q. How should contradictory cytotoxicity data for this compound analogs across cell lines be resolved?

Follow a systematic approach:

  • Standardize assays: Use MTT/WST-1 protocols with matched incubation times (e.g., 48h) and cell densities (1×10⁴ cells/well) .
  • Validate cell lines: STR profiling confirms absence of cross-contamination.
  • Control microenvironment: Maintain consistent O2 (5% CO2) and FBS concentration (10%) to minimize metabolic variability .
  • Mechanistic studies: RNA-seq identifies differential expression of cytochrome P450 enzymes (e.g., CYP3A4) that metabolize the compound into active/toxic intermediates .

Q. What strategies optimize the regioselective functionalization of this compound for derivatization?

  • Protecting groups: Acetylate the aniline nitrogen (Ac2O, pyridine) to prevent unwanted coupling at that site.
  • Directed ortho-metalation: Use LDA (lithium diisopropylamide) to deprotonate positions adjacent to the piperidine ring, enabling halogenation or carboxylation .
  • Cross-coupling: Suzuki-Miyaura reactions with aryl boronic acids target the para-ethoxy position if steric hindrance is minimized .

Methodological Considerations

  • Data contradiction analysis: Replicate conflicting studies using identical reagents (e.g., Sigma-Aldrich vs. TCI sources) and validate via LC-MS to rule out batch impurities .
  • Structural analogs: Compare with 4-(Piperidin-1-yl)-2-fluoroaniline (reduced lipophilicity) and 2,4-Di(piperidin-1-yl)aniline (enhanced receptor avidity) to rationalize structure-activity trends .

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